molecular formula C16H18N4O5S2 B2690717 N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-84-9

N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2690717
CAS No.: 874804-84-9
M. Wt: 410.46
InChI Key: MVZRNDODKQAKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide-based compound of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the oxalamide core, similar to this one, have been explored as targeted protein degraders, a novel therapeutic modality in oncology and immunology . The molecular structure incorporates a pyridin-4-ylmethyl group, a scaffold frequently employed in drug development to modulate physicochemical properties and improve water solubility through salt formation . The integrated thiophen-2-ylsulfonyl group is a key functional moiety that can influence molecular interactions with biological targets. Researchers may find value in this compound for developing therapies aimed at protein degradation, particularly for targets involved in immune cell signaling and proliferation . As part of a broader class of disubstituted oxalamides, this chemical entity may also be of interest in other research areas, including the study of antibacterial agents and flavoring substances . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

N'-(pyridin-4-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S2/c21-15(18-10-12-3-5-17-6-4-12)16(22)19-11-13-20(7-8-25-13)27(23,24)14-2-1-9-26-14/h1-6,9,13H,7-8,10-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZRNDODKQAKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Overview

The compound exhibits a molecular formula of C18H19N3O5S2C_{18}H_{19}N_{3}O_{5}S_{2} and a molecular weight of approximately 409.48g/mol409.48\,g/mol. Its structure includes:

  • Pyridine moiety : Contributes to the compound's ability to interact with biological targets.
  • Oxazolidine ring : Known for its role in various pharmacological activities.
  • Thiophenesulfonyl group : Enhances interaction with proteins and enzymes.

Anticancer Potential

Research indicates that this compound may inhibit specific proteins involved in disease pathways, particularly those related to cancer. Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor 1 (VEGFR1), suggesting that this compound could affect angiogenesis and tumor growth through analogous mechanisms .

Inhibition of Nitric Oxide Synthase

The compound's design suggests it may act as an inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme linked to various diseases due to its role in regulating nitric oxide levels in biological systems. Compounds that modulate GSNOR activity are being explored as therapeutic agents for conditions associated with nitric oxide imbalance, including hypertension and cancer .

Synthesis and Optimization

The synthesis of this compound typically involves multiple synthetic steps, including:

  • Formation of the oxazolidine ring : Utilizing thiophenesulfonyl derivatives.
  • Pyridine attachment : Reacting with pyridinylmethyl halides.
  • Purification : Employing chromatography techniques to isolate the desired product.

Optimizing reaction conditions is crucial for maximizing yield and purity during synthesis.

Case Studies

  • VEGFR Inhibition :
    • A study indicated that compounds similar to N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-y)methyl)oxalamide can inhibit VEGFR signaling pathways, leading to reduced tumor growth in xenograft models.
  • Antimycobacterial Testing :
    • Compounds related to this oxalamide were tested against various strains of Mycobacterium tuberculosis, showing significant inhibition at low micromolar concentrations.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Table 1: Key Structural and Analytical Data of Selected Oxalamide Compounds

Compound Name Key Substituents Yield (%) LC-MS (M+H+) Purity (HPLC) Application/Activity Reference
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide 4-chlorophenyl, pyrrolidinyl-thiazolyl 39 409.28 93.2% HIV entry inhibition
N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide 4-methoxyphenethyl, 2-methoxyphenyl 35 Not reported Not reported Cytochrome P450 4F11 activation
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl, pyridinylethyl Not reported 479.12 Not reported Umami flavoring agent (NOEL: 100 mg/kg)
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide Adamantyl, 4-chlorobenzyloxy Not reported HRMS confirmed >90% Structural/biological activity studies
Target Compound Pyridin-4-ylmethyl, 3-(thiophen-2-ylsulfonyl)oxazolidin-2-ylmethyl Not reported Not reported Not reported Hypothesized antiviral/kinase inhibition

Key Observations :

Substituent Diversity :

  • The target compound uniquely combines a pyridine ring (N1) with a thiophene-sulfonyl-oxazolidine group (N2), distinguishing it from analogs with simpler aryl (e.g., 4-chlorophenyl in ) or alkoxy substituents (e.g., methoxyphenethyl in ).
  • The thiophene-sulfonyl group may enhance metabolic stability compared to compounds like S336 , which rely on methoxy groups susceptible to demethylation .

Biological Activity: Compounds with thiazolyl-pyrrolidinyl motifs (e.g., ) exhibit antiviral activity by targeting viral entry mechanisms, suggesting the target compound may share similar mechanistic pathways.

Synthetic Challenges :

  • The target compound ’s oxazolidine-sulfonyl moiety requires multi-step synthesis, analogous to the preparation of 3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl intermediates described in .
  • Yields for similar derivatives (e.g., 36–53% in ) suggest moderate efficiency, likely due to stereochemical complexity.

Table 2: Metabolic and Toxicological Data

Compound Name Metabolic Pathway NOEL (mg/kg/day) Safety Margin (Exposure) Reference
S336 (FL-no. 16.099) Rapid hepatic metabolism; no amide hydrolysis 100 >33 million (Europe/USA)
N-(Heptan-4-yl)benzamide Amide hydrolysis not observed Not established
Target Compound (hypothetical) Predicted sulfonyl group resistance to hydrolysis Not tested
  • The target compound ’s thiophene-sulfonyl group may confer resistance to oxidative metabolism, contrasting with S336 , which undergoes rapid hepatic clearance .
  • Safety margins for S336 are exceptionally high (>33 million), but the target compound ’s toxicity profile remains speculative without empirical data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.